1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one;oxalic acid
Overview
Description
1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one; oxalic acid is a chemical compound that has garnered interest in various scientific fields This compound is known for its unique structure, which includes a cyclopentylamino group and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one typically involves the reaction of 4-hydroxypropiophenone with 3-(cyclopentylamino)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles like halides or amines can replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
Scientific Research Applications
1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one involves its interaction with specific molecular targets. The cyclopentylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-[3-(Cyclohexylamino)propoxy]phenyl]propan-1-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-[4-[3-(Cyclopropylamino)propoxy]phenyl]propan-1-one: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
1-[4-[3-(Cyclobutylamino)propoxy]phenyl]propan-1-one: Similar structure but with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
1-[4-[3-(Cyclopentylamino)propoxy]phenyl]propan-1-one is unique due to the presence of the cyclopentylamino group, which can confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-(cyclopentylamino)propoxy]phenyl]propan-1-one;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-2-17(19)14-8-10-16(11-9-14)20-13-5-12-18-15-6-3-4-7-15;3-1(4)2(5)6/h8-11,15,18H,2-7,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDADWVMNGMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCNC2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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